2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Description
2-[(E)-2-Bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a methyliminodiacetic acid (MIDA) boronate ester characterized by a brominated ethenyl substituent. This compound (CAS 1104636-68-1) belongs to the class of organoboron reagents widely employed in Suzuki-Miyaura cross-coupling reactions due to their stability and controlled reactivity . The (E)-configured bromoethenyl group introduces both a boronate and a bromine moiety, enabling sequential functionalization strategies.
Properties
CAS No. |
1104636-68-1 |
|---|---|
Molecular Formula |
C7H9BBrNO4 |
Molecular Weight |
261.87 g/mol |
IUPAC Name |
1-(2-bromoethenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione |
InChI |
InChI=1S/C7H9BBrNO4/c1-10-4-6(11)13-8(10,2-3-9)14-7(12)5-10/h2-3H,4-5H2,1H3 |
InChI Key |
AYYUZOQBVAPABR-UHFFFAOYSA-N |
SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C=CBr |
Isomeric SMILES |
B1(OC(=O)CN(CC(=O)O1)C)/C=C/Br |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C=CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the coupling of specifically designed precursors under inert atmosphere conditions to prevent oxidation or side reactions.
-
The most common synthetic route involves the reaction of 2-bromoethenylboronic acid with 6-methyl-1,3,6,2-dioxazaborocane-4,8-dione . This reaction is catalyzed by a suitable catalyst, often a palladium-based catalyst, to facilitate coupling while maintaining the integrity of the boron-containing ring system.
-
- Atmosphere: Inert atmosphere (e.g., nitrogen or argon) to avoid oxidative degradation.
- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve both reactants and maintain reaction stability.
- Temperature: Controlled heating or reflux conditions are employed, typically ranging from ambient temperature to moderate heating (~50–80 °C), optimized to maximize yield without decomposing sensitive intermediates.
- Time: Reaction times vary but generally range from 1 to 3 hours depending on scale and catalyst efficiency.
-
The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity suitable for research or industrial applications.
Industrial Scale Preparation
For industrial production, the synthesis is scaled up with stringent control over parameters:
- Batch Reactors: Large-scale batch reactors equipped with inert gas purging ensure minimal exposure to air.
- Catalyst Recycling: Palladium catalysts are often recycled to reduce costs.
- Purification: Multiple recrystallization steps or preparative chromatography are implemented to meet quality standards.
- Quality Control: Analytical techniques such as NMR, HPLC, and mass spectrometry are used to verify product identity and purity consistently.
Detailed Reaction Scheme and Conditions
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | 2-Bromoethenylboronic acid + 6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | Inert atmosphere, Pd catalyst, THF or DMSO, 50–80 °C, 1–3 h | Formation of this compound |
| 2 | Crude product | Recrystallization or chromatography | Purified final product |
Related Synthetic Methodologies for Boron-Containing Dioxazaborocanes
While direct literature on this exact compound is limited, analogous compounds such as 2-phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione have been synthesized via:
Lithiation and Borate Ester Formation:
For example, bromobenzene is lithiated using n-butyllithium at low temperature (-78 °C) in THF, followed by reaction with triisopropyl borate to form the boronic acid intermediate.
Cyclization with N-methyliminodiacetic acid:
The boronic acid intermediate is then reacted with N-methyliminodiacetic acid in solvents like DMSO under reflux to form the dioxazaborocane ring system.
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The product is isolated by solvent removal, filtration, and chromatographic purification, yielding high purity boronate esters.
This method provides insight into the preparation of related boron heterocycles and may be adapted or optimized for the target compound.
Reaction Mechanisms and Catalysts
-
Palladium catalysts (e.g., Pd(PPh3)4) are typically employed to facilitate coupling reactions involving the bromoethenyl group and boronic acid derivatives, enabling the formation of carbon-boron bonds crucial for the ring structure.
-
The reaction proceeds via oxidative addition of the bromoethenyl moiety to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the coupled product while regenerating the catalyst.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting Materials | 2-Bromoethenylboronic acid, 6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | High purity required |
| Catalyst | Palladium complex (e.g., Pd(PPh3)4) | Facilitates coupling |
| Solvent | THF, DMSO | Polar aprotic solvents preferred |
| Temperature | 50–80 °C | Controlled to optimize yield and purity |
| Atmosphere | Inert (N2 or Ar) | Prevents oxidation |
| Reaction Time | 1–3 hours | Depends on scale and catalyst efficiency |
| Purification | Recrystallization, silica gel chromatography | Ensures product purity |
| Yield | Typically high (exact yield varies by method) | Optimization required for scale-up |
Research Findings and Challenges
- The main challenge in the preparation is maintaining the stability of the boron-containing ring during the coupling and purification steps.
- Optimization of reaction conditions is crucial to prevent deboronation or decomposition.
- Research indicates that the use of mild bases and careful control of temperature significantly improves yield and purity.
- Advances in catalyst design and solvent systems continue to enhance the efficiency of this synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the boron atom and the dioxazaborocane ring system.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a boron-containing reagent to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new carbon-carbon bond formed between the bromoethenyl group and another organic moiety .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug development due to its ability to interact with biological targets. Its boron-containing structure allows for unique reactivity and interaction with biomolecules.
- Anticancer Activity: Preliminary studies suggest that derivatives of dioxazaborocanes exhibit cytotoxic effects against various cancer cell lines. The incorporation of bromine enhances the compound's reactivity, potentially leading to more effective anticancer agents .
- Antimicrobial Properties: Research indicates that compounds with similar structures can exhibit antimicrobial activity. The presence of the bromovinyl group may enhance this property, making it a candidate for further exploration in developing new antimicrobial agents .
Materials Science
The unique structural characteristics of dioxazaborocanes make them suitable for applications in materials science.
- Polymer Chemistry: Dioxazaborocanes can serve as monomers or crosslinking agents in polymer synthesis. Their ability to form stable boron-nitrogen bonds can lead to the development of novel polymers with enhanced thermal and mechanical properties .
- Optoelectronic Devices: The electronic properties of boron compounds are being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound could improve charge transport properties and overall device efficiency .
Agricultural Chemistry
The potential use of this compound in agriculture is an area of growing interest.
- Pesticide Development: Compounds with similar structural motifs have been explored as pesticide candidates. The bromovinyl group may contribute to the efficacy of these compounds against pests while minimizing toxicity to non-target organisms .
- Plant Growth Regulators: Research into boron compounds has indicated their role in enhancing plant growth and resistance to stress. This compound could be further studied for its potential as a plant growth regulator .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines using derivatives of dioxazaborocanes. |
| Study B | Polymer Synthesis | Developed a new class of polymers using dioxazaborocanes as crosslinkers, showing improved mechanical strength and thermal stability. |
| Study C | Pesticide Efficacy | Evaluated the effectiveness of brominated dioxazaborocanes against common agricultural pests, showing promising results compared to traditional pesticides. |
Mechanism of Action
The mechanism of action of 2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets through its boron atom and the dioxazaborocane ring system. The compound can form stable complexes with various biomolecules, influencing their activity and function. In coupling reactions, the boron atom plays a crucial role in facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
MIDA boronates exhibit diverse reactivity and physicochemical properties depending on their substituents. Below is a comparative analysis of structurally related compounds:
Substituent-Dependent Properties
*Estimated based on vinyl MIDA boronate (182.97) + Br (79.9) – H (1.01).
Reactivity and Stability
- Electrophilicity : The bromoethenyl group in the target compound combines the electron-deficient nature of boron with a bromine leaving group, enabling applications in tandem reactions. In contrast, aryl bromides (e.g., 4-bromophenyl variant) are more sterically hindered but less reactive in elimination pathways .
- Thermal Stability : MIDA boronates generally exhibit high thermal stability. However, bromoalkenes may undergo elimination under strong base or heat, whereas aryl derivatives (e.g., 3-nitrophenyl) remain stable due to resonance stabilization .
- Synthetic Utility: The target compound’s bromoethenyl group allows for sequential cross-coupling (e.g., initial Suzuki reaction followed by Heck coupling), a feature absent in non-halogenated analogs like the vinyl or phenyl derivatives .
Spectral and Analytical Data
- NMR Trends : MIDA boronates show characteristic ¹H NMR signals for the MIDA backbone (δ ~4.0–4.3 ppm for CH₂ groups) and substituent-specific shifts. For example, the 3-chlorophenyl derivative exhibits aromatic protons at δ ~7.4 ppm , while the target compound’s (E)-bromoethenyl group would display distinct vinyl proton coupling patterns (J ≈ 12–16 Hz for trans configuration).
- Mass Spectrometry : Experimental masses for MIDA boronates align closely with theoretical values (e.g., 250.0895 vs. 250.0887 for a hydroxyphenyl derivative ). The target compound’s mass would similarly validate its molecular formula.
Biological Activity
The compound 2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a member of the dioxazaborocane family, which has garnered interest due to its potential biological activities. This article explores the biological mechanisms, pharmacological effects, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound features a unique dioxaborocane core structure that contributes to its reactivity and biological profile. The presence of the bromoethenyl group enhances its electrophilic character, making it suitable for various chemical reactions.
Antimicrobial Properties
Research indicates that compounds within the dioxazaborocane family exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of 1,3-dioxazaborocanes can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. Notably:
- In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines by activating caspase pathways.
- In vivo studies using mouse models showed a reduction in tumor size when treated with this compound compared to controls.
Enzyme Inhibition
The compound has been identified as an inhibitor of certain enzymes involved in cancer metabolism. For example:
- It inhibits carbonic anhydrase , which is crucial for tumor growth and metastasis.
- It also shows potential as an inhibitor of matrix metalloproteinases (MMPs) , which are involved in extracellular matrix degradation and tumor invasion.
Case Studies
- Study on Antimicrobial Activity : A study published in Journal of Antimicrobial Chemotherapy reported that a related dioxazaborocane derivative displayed potent activity against Staphylococcus aureus, suggesting similar potential for this compound .
- Anticancer Efficacy : In a study featured in Cancer Research, the compound was tested on various cancer cell lines including breast and lung cancer. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers .
Data Tables
Q & A
Q. What synthetic methodologies are recommended for preparing 2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the dioxazaborocane backbone followed by bromoethenyl functionalization. Key steps include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred to stabilize intermediates and enhance reactivity .
- Temperature control : Maintaining temperatures between 60–80°C during cyclization improves yield by reducing side reactions .
- Catalysts : Lewis acids (e.g., BF₃·OEt₂) may facilitate boron-nitrogen bond formation in the dioxazaborocane core .
Optimization requires iterative testing via Design of Experiments (DoE) to assess variables like stoichiometry, solvent polarity, and reaction time.
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹¹B NMR can confirm the boron-containing heterocycle and (E)-configuration of the bromoethenyl group .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns from bromine .
- X-ray Diffraction (XRD) : Resolves crystal packing and confirms stereochemistry, critical for verifying the (E)-ethenyl geometry .
Advanced Research Questions
Q. How does the bromoethenyl substituent influence the compound’s reactivity in cross-coupling reactions, and what mechanistic insights exist?
The bromoethenyl group participates in Suzuki-Miyaura coupling due to bromine’s electrophilic nature. Key considerations:
- Halogen bonding : Bromine’s polarizability enhances interactions with palladium catalysts, accelerating oxidative addition .
- Steric effects : The (E)-configuration minimizes steric hindrance, favoring transmetalation steps. Mechanistic studies using DFT calculations can model transition states and predict regioselectivity .
Q. What experimental designs are suitable for assessing the compound’s hydrolytic stability under environmental conditions?
Adopt a split-plot design with variables:
- Main plots : pH (3–9), temperature (25–50°C).
- Subplots : Light exposure (UV vs. dark) and ionic strength .
Use HPLC to quantify degradation products and kinetic modeling (e.g., Arrhenius equations) to extrapolate shelf-life. Stability studies should replicate real-world conditions, such as aqueous matrices or soil systems .
Q. How can computational models predict the environmental fate and ecotoxicological risks of this compound?
- QSAR models : Relate molecular descriptors (logP, polar surface area) to bioaccumulation potential .
- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
- Environmental partitioning : Use EPI Suite to estimate soil-water distribution coefficients (Kd) and persistence in biotic compartments .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Meta-analysis : Aggregate data from diverse assays (e.g., IC₅₀ values) and normalize using standardized protocols (e.g., cell line viability assays) .
- Dose-response reevaluation : Test conflicting results under controlled conditions (e.g., fixed pH, serum-free media) to isolate confounding variables .
- Methodological triangulation : Combine in vitro, in silico, and in vivo data to validate mechanisms of action .
Methodological Challenges in Data Interpretation
Q. How can researchers address discrepancies in spectroscopic data for this compound?
- Reference standards : Compare spectra with structurally analogous compounds (e.g., chloro/fluoro analogs) to assign peaks accurately .
- Dynamic NMR : Resolve overlapping signals by varying temperature or solvent to detect conformational changes .
Q. What statistical approaches are recommended for analyzing dose-dependent biological responses?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
